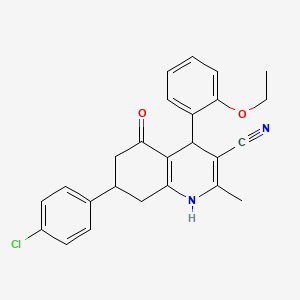![molecular formula C10H20NO4P B5108916 diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
diethyl {[acetyl(allyl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[acetyl(allyl)amino]methyl}phosphonate, also known as DAAMP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DAAMP is a phosphonate ester that contains an allyl group, an acetyl group, and an amino group, making it a versatile compound that can be used in a variety of applications.
Mechanism of Action
The mechanism of action of diethyl {[acetyl(allyl)amino]methyl}phosphonate is not fully understood, but it is believed to involve the formation of a complex with metal ions or enzymes. The allyl group in diethyl {[acetyl(allyl)amino]methyl}phosphonate may play a role in the formation of this complex, as it is known to form stable adducts with metal ions.
Biochemical and Physiological Effects
Studies have shown that diethyl {[acetyl(allyl)amino]methyl}phosphonate can have a variety of biochemical and physiological effects, depending on the application. For example, diethyl {[acetyl(allyl)amino]methyl}phosphonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the synapse, resulting in increased muscle activity and potential toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diethyl {[acetyl(allyl)amino]methyl}phosphonate in lab experiments is its versatility. diethyl {[acetyl(allyl)amino]methyl}phosphonate can be used in a variety of applications, including as a fluorescent probe, chelating agent, and enzyme inhibitor. However, one limitation of using diethyl {[acetyl(allyl)amino]methyl}phosphonate is its potential toxicity, particularly when used as an enzyme inhibitor. Careful handling and monitoring are required to ensure the safety of researchers.
Future Directions
There are many potential future directions for the study of diethyl {[acetyl(allyl)amino]methyl}phosphonate. One area of research could focus on the development of new fluorescent probes based on diethyl {[acetyl(allyl)amino]methyl}phosphonate for the detection of other metal ions or molecules. Another area of research could focus on the use of diethyl {[acetyl(allyl)amino]methyl}phosphonate as a potential therapeutic agent for the treatment of diseases such as Alzheimer's, which is characterized by the buildup of amyloid plaques in the brain. Overall, the unique properties of diethyl {[acetyl(allyl)amino]methyl}phosphonate make it a promising compound for further study and potential applications in scientific research.
Synthesis Methods
Diethyl {[acetyl(allyl)amino]methyl}phosphonate can be synthesized using a variety of methods, including the reaction of allylamine with diethyl phosphite, followed by acetylation and reductive amination. Other methods include the reaction of allylamine with diethyl phosphonoacetate, followed by acetylation and reductive amination.
Scientific Research Applications
Diethyl {[acetyl(allyl)amino]methyl}phosphonate has been extensively studied for its potential applications in scientific research. One of the most promising applications of diethyl {[acetyl(allyl)amino]methyl}phosphonate is as a fluorescent probe for the detection of metal ions such as copper and zinc. diethyl {[acetyl(allyl)amino]methyl}phosphonate has also been studied for its potential use as a chelating agent for metal ions, as well as its ability to inhibit the activity of enzymes such as acetylcholinesterase.
properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4P/c1-5-8-11(10(4)12)9-16(13,14-6-2)15-7-3/h5H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIJOUJQHDJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CC=C)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)
![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
![N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
![ethyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5108881.png)


![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B5108902.png)
![8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5108906.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)
![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)